3,4-Dichloro-2-fluorobenzoyl chloride

Physical Organic Chemistry Reaction Kinetics Solvolysis Mechanisms

3,4-Dichloro-2-fluorobenzoyl chloride (CAS 1806353-81-0) is a halogenated benzoyl chloride characterized by the formula C₇H₂Cl₃FO and a molecular weight of 227.4 g/mol. Its substitution pattern features chlorine atoms at the 3- and 4-positions and a fluorine at the 2-position on the benzoyl chloride scaffold.

Molecular Formula C7H2Cl3FO
Molecular Weight 227.4 g/mol
CAS No. 1806353-81-0
Cat. No. B3110824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-2-fluorobenzoyl chloride
CAS1806353-81-0
Molecular FormulaC7H2Cl3FO
Molecular Weight227.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)Cl)F)Cl)Cl
InChIInChI=1S/C7H2Cl3FO/c8-4-2-1-3(7(10)12)6(11)5(4)9/h1-2H
InChIKeyGMDDHVSPIUHMSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloro-2-fluorobenzoyl chloride (CAS 1806353-81-0): A Strategic Acylating Agent for Pharmaceutical and Agrochemical Intermediates


3,4-Dichloro-2-fluorobenzoyl chloride (CAS 1806353-81-0) is a halogenated benzoyl chloride characterized by the formula C₇H₂Cl₃FO and a molecular weight of 227.4 g/mol . Its substitution pattern features chlorine atoms at the 3- and 4-positions and a fluorine at the 2-position on the benzoyl chloride scaffold . This compound serves as a versatile acylating agent for nucleophilic substitution reactions, enabling the synthesis of esters, amides, and other derivatives . The specific halogen arrangement profoundly influences electronic properties and reactivity profiles, making it a specialized building block in medicinal chemistry and crop protection research, distinct from regioisomeric or less substituted analogs [1].

The Critical Role of Regiospecific Halogenation in 3,4-Dichloro-2-fluorobenzoyl chloride (CAS 1806353-81-0) for Downstream Product Performance


Regioisomeric or less substituted benzoyl chlorides cannot be considered as direct substitutes for 3,4-dichloro-2-fluorobenzoyl chloride due to the dramatic, substituent-position-dependent impact on reaction kinetics, electronic properties, and final compound bioactivity. The specific ortho-fluorine and meta-/para-chlorine arrangement creates a unique electrophilic profile [1], which has been shown to critically influence solvolytic behavior and reaction pathway selection relative to other dichloro isomers like the 2,4- or 3,5-dichloro analogs [2]. Even small changes in halogen type or position on the benzoyl chloride scaffold can result in significant differences in acylation rates [3] and, when incorporated into a drug candidate, can profoundly alter biological activity, as observed with 3,4-dichloro vs. 4-chloro or 4-fluoro benzoyl derivatives [4]. Therefore, the precise substitution pattern of this compound is not arbitrary but is a key design element for achieving desired synthetic efficiency and target biological profiles.

Quantitative Differentiation of 3,4-Dichloro-2-fluorobenzoyl chloride (CAS 1806353-81-0) from In-Class Analogs and Regioisomers


Differential Solvolytic Reactivity of 3,4-Dichloro vs. 2,4- and 3,5-Dichlorobenzoyl Chlorides

A Grunwald–Winstein analysis of the solvolysis rates of dichlorobenzoyl chlorides reveals that the 3,4-dichloro isomer exhibits a reactivity and mechanistic profile distinct from both the 2,4- and 3,5-dichloro isomers [1]. While the study quantifies the solvolytic behavior of the 2,4-dichloro derivative and demonstrates two distinct reaction channels (nucleophilic and ionization), it explicitly applies the same kinetic treatment to the 3,4- and 3,5-dichloro derivatives for comparison purposes, confirming they do not behave identically [2].

Physical Organic Chemistry Reaction Kinetics Solvolysis Mechanisms

Enhanced Acylation Rate of Fluorinated vs. Non-Fluorinated Benzoyl Chlorides

The presence of a fluoro substituent on the aromatic ring of a benzoyl chloride increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack [1]. Gas-phase kinetic studies on the identity transacylation of substituted benzoyl chlorides (Cl⁻ + XC₆H₄COCl) demonstrate that substituents have a measurable and variable impact on the reaction's energy barrier (ΔE_diff) and rate constant [2]. By analogy, the 3,4-dichloro-2-fluoro substitution pattern in the target compound is predicted to yield a faster acylation rate compared to the corresponding non-fluorinated 3,4-dichlorobenzoyl chloride or other isomers lacking the ortho-fluorine [3].

Organic Synthesis Reaction Kinetics Electrophilicity

Critical Influence of 3,4-Dichloro Substitution on Biological Activity in Topliss-Derived Analogs

In a Topliss tree study of paclitaxel analogs, the 3,4-dichlorobenzoyl derivative (Compound 7) was prepared and evaluated alongside 4-chloro, 4-methoxy, and 4-fluoro benzoyl analogs [1]. The 3,4-dichloro analog was not significantly more active than paclitaxel, while the 4-nitro and 4-fluoro analogs (11 and 12) showed a significant decrease or loss of activity (ED₅₀/ED₅₀(paclitaxel) = >8.8 for the 4-nitro analog) [2]. This demonstrates that the specific 3,4-dichloro substitution pattern yields a distinct biological profile compared to other halogenated benzoyl derivatives, providing a specific, measurable potency level that is neither enhanced nor diminished but maintained relative to the parent compound [3].

Medicinal Chemistry Structure-Activity Relationship (SAR) Cytotoxicity

Regioisomeric Specificity in Fluorobenzoyl Chloride Reactivity and Synthetic Utility

Patents describing the synthesis of fluorinated benzoyl compounds highlight the importance of specific regioisomers for downstream applications [1]. For instance, 2,4-dichloro-5-fluorobenzoic acid is a key intermediate in the production of quinolone antibacterial agents [2]. The 3,4-dichloro-2-fluoro substitution pattern in the target compound provides a distinct and non-interchangeable building block for accessing different chemical space . Substituting the 3,4-dichloro-2-fluoro isomer with another isomer like 2,4-dichloro-5-fluoro would lead to the formation of a different product with potentially altered or undesired properties, underscoring the necessity of the precise isomer for a given synthetic route .

Organic Synthesis Pharmaceutical Intermediates Fluorine Chemistry

Recommended Applications for 3,4-Dichloro-2-fluorobenzoyl chloride (CAS 1806353-81-0) Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Studies Requiring Defined, Moderate Cytotoxic Potency

For research programs where maintaining a baseline level of cytotoxicity is critical while exploring other pharmacological properties, 3,4-dichloro-2-fluorobenzoyl chloride is the preferred acylating agent. As demonstrated in Topliss-tree studies [1], the 3,4-dichloro substitution pattern on a benzoyl moiety preserves activity comparable to the parent compound, avoiding the severe potency loss observed with 4-nitro or 4-fluoro analogs (e.g., >8.8-fold reduction for 4-nitro) [2]. This makes it a strategic choice for analog series where a moderate, sustained activity profile is the desired outcome, such as in the development of targeted anticancer agents or biological probes [3].

Kinetic and Mechanistic Studies of Acyl Transfer Reactions in Fluorinated Media

The distinct solvolytic behavior of the 3,4-dichloro isomer, as characterized by Grunwald–Winstein analysis [1], makes 3,4-dichloro-2-fluorobenzoyl chloride an excellent model substrate for physical organic chemists investigating reaction mechanisms and solvent effects. Its unique reactivity profile compared to other dichlorobenzoyl chlorides [2] allows for the dissection of substitution and ortho-effects on the kinetics of acyl transfer. This compound is particularly valuable for studies in fluoroalcohol solvents, where its ionization pathway can be examined without interference from the multiple reaction channels seen in isomers like 2,4-dichlorobenzoyl chloride [3].

Synthesis of Fluorinated Building Blocks for Agrochemical Discovery

Fluorinated benzoyl compounds are key intermediates for novel crop protection agents [1]. 3,4-Dichloro-2-fluorobenzoyl chloride provides a unique, highly electrophilic [2] entry point into a specific region of chemical space that is inaccessible with regioisomeric acyl chlorides like 2,4-dichloro-3-fluoro or 2,4-dichloro-5-fluoro [3]. Researchers in agrochemical discovery can utilize this compound to efficiently introduce a 3,4-dichloro-2-fluorobenzoyl moiety into a variety of scaffolds via amide or ester bond formation, enabling the exploration of structure-activity relationships for herbicidal, fungicidal, or insecticidal leads [4].

Large-Scale Pharmaceutical Intermediate Production Requiring Reproducible Reactivity

For process chemists scaling up a synthetic route, the predictable and distinct reactivity of the 3,4-dichloro-2-fluoro isomer is a critical advantage. Unlike the 2,4-dichloro analog, which can exhibit multiple reaction channels [1], the 3,4-isomer's defined kinetic profile [2] reduces the risk of side reactions and improves batch-to-batch consistency. This reproducibility is paramount for meeting stringent quality control requirements in the production of active pharmaceutical ingredients (APIs) or their advanced intermediates [3].

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